Cas no 476317-29-0 (2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide)

2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, 2-nitro-N-[4-(2-pyridinyl)-2-thiazolyl]-
- WAY-639698
- 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide
- Antitubercular agent-33
- SR-01000006220-1
- 2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
- AKOS001420880
- 476317-29-0
- Oprea1_174340
- F0447-0245
- SR-01000006220
- Z29467532
- HY-148111
- EX-A6342
- 2-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide
- 2-nitro-N-[4-(2-pyridyl)thiazol-2-yl]benzamide
- CS-0612068
- CHEMBL592108
- 2-nitro-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
- SJ000232805
- DA-61134
- F76467
-
- インチ: 1S/C15H10N4O3S/c20-14(10-5-1-2-7-13(10)19(21)22)18-15-17-12(9-23-15)11-6-3-4-8-16-11/h1-9H,(H,17,18,20)
- InChIKey: CENQWLUZEXKRGF-UHFFFAOYSA-N
- SMILES: C(NC1=NC(C2=NC=CC=C2)=CS1)(=O)C1=CC=CC=C1[N+]([O-])=O
計算された属性
- 精确分子量: 326.04736137g/mol
- 同位素质量: 326.04736137g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 23
- 回転可能化学結合数: 3
- 複雑さ: 445
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 129Ų
- XLogP3: 2.6
2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0447-0245-20μmol |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0447-0245-5mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
Life Chemicals | F0447-0245-25mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
Life Chemicals | F0447-0245-30mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
Life Chemicals | F0447-0245-10μmol |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0447-0245-1mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0447-0245-4mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0447-0245-75mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
1PlusChem | 1P01WUZW-25mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 98% | 25mg |
$539.00 | 2023-12-17 | |
1PlusChem | 1P01WUZW-100mg |
2-nitro-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide |
476317-29-0 | 98% | 100mg |
$1554.00 | 2023-12-17 |
2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Man Du,Baolong Huo,Mengwen Li,Ao Shen,Xue Bai,Yaru Lai,Jiemin Liu,Yunxu Yang RSC Adv., 2018,8, 32497-32505
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Tianxiao Mei,Sheng Zhang,Jie Sun Anal. Methods, 2021,13, 764-768
-
Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
-
Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamideに関する追加情報
Recent Advances in the Study of 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 476317-29-0)
The compound 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide (CAS: 476317-29-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
Recent studies have highlighted the role of 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide as a promising scaffold for drug development. Its unique structural features, including the nitro group and the thiazole-pyridine moiety, contribute to its ability to interact with various biological targets. Researchers have explored its potential in modulating key signaling pathways involved in inflammation, cancer, and infectious diseases.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated that this compound exhibits potent inhibitory activity against specific kinases implicated in tumor growth. The research team utilized a combination of in vitro assays and molecular docking simulations to elucidate the binding interactions between the compound and its target proteins. These findings suggest that 476317-29-0 could serve as a lead compound for the development of novel kinase inhibitors.
In addition to its anticancer properties, recent investigations have explored the antimicrobial potential of 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide. A 2024 study in Antimicrobial Agents and Chemotherapy reported that the compound displayed significant activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
The pharmacokinetic profile of 476317-29-0 has also been a subject of recent research. A preclinical study conducted in 2023 evaluated the compound's absorption, distribution, metabolism, and excretion (ADME) properties. The results indicated favorable oral bioavailability and tissue penetration, although further optimization may be required to improve its metabolic stability.
From a synthetic chemistry perspective, new methodologies for the efficient preparation of 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide have been developed. A recent publication in Organic Letters (2024) described a novel one-pot synthesis approach that significantly improves yield and reduces production costs compared to traditional methods. This advancement could facilitate larger-scale production for further biological evaluation.
While the current research on 476317-29-0 is promising, several challenges remain to be addressed. Future studies should focus on optimizing the compound's selectivity and reducing potential off-target effects. Additionally, comprehensive toxicological evaluations will be necessary before clinical translation. The growing body of research on this compound underscores its potential as a versatile pharmacophore for multiple therapeutic applications.
In conclusion, 2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide represents an exciting area of research in medicinal chemistry. Its diverse biological activities and favorable physicochemical properties make it a compelling candidate for further drug discovery efforts. Continued investigation into its mechanisms of action and structure-activity relationships will be crucial for unlocking its full therapeutic potential.
476317-29-0 (2-nitro-N-4-(pyridin-2-yl)-1,3-thiazol-2-ylbenzamide) Related Products
- 1540-34-7(3-Ethyl-2,4-pentanedione)
- 26638-43-7(methyl 2-chlorosulfonylbenzoate)
- 1795088-27-5(N-[2-(2-Chlorophenyl)-2-methoxyethyl]-1-naphthaleneacetamide)
- 1582249-48-6((R)-3-[(E)-[[(S)-1-[2-(Diphenylphosphino)phenyl]ethyl]imino]methyl]-[1,1'-binaphthalene]-2,2'-diol)
- 1807136-62-4(5-(Difluoromethyl)-3-iodo-2-methoxypyridine-4-acetic acid)
- 220080-93-3(3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)aniline)
- 2229239-19-2(N-3-(1-amino-2,2-dimethylcyclopropyl)phenylacetamide)
- 2229317-97-7(1-(5-bromo-2-methoxypyridin-3-yl)-2-fluoroethan-1-ol)
- 1807068-73-0(4-Chloro-2-(chloromethyl)-3-(difluoromethyl)-6-methylpyridine)
- 2172327-54-5(1-(benzyloxy)carbonyl-4-(2-bromo-4-methoxyphenyl)pyrrolidine-3-carboxylic acid)
